Tetromycin A Tetromycin A Tetromycin A is an unusual tetronic acid, structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin and versipelostatin. Tetromycin A has pronounced activity against antibiotic susceptible and resistant Gram positive bacteria including MRSA. Limited availability has restricted further investigation of this metabolite in the literature. Several members of this class have received considerable literature focus. Versipelostatin inhibits transcription from the promoter of GRP78, a gene that is activated as part of a stress signalling pathway under glucose deprivation resulting in unfolded protein response (UPR). The UPR-inhibitory action is seen only in conditions of glucose deprivation and causes selective and massive killing of the glucose-deprived cells.
Brand Name: Vulcanchem
CAS No.: 180027-83-2
VCID: VC0021131
InChI: InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3
SMILES: CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C
Molecular Formula: C36H48O6
Molecular Weight: 576.8

Tetromycin A

CAS No.: 180027-83-2

Reference Standards

VCID: VC0021131

Molecular Formula: C36H48O6

Molecular Weight: 576.8

Tetromycin A - 180027-83-2

CAS No. 180027-83-2
Product Name Tetromycin A
Molecular Formula C36H48O6
Molecular Weight 576.8
IUPAC Name (23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate
Standard InChI InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3
Standard InChIKey UZJGZPDDMTVQTD-WIOHFGRDSA-N
SMILES CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C
Appearance Light tan solid
Description Tetromycin A is an unusual tetronic acid, structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin and versipelostatin. Tetromycin A has pronounced activity against antibiotic susceptible and resistant Gram positive bacteria including MRSA. Limited availability has restricted further investigation of this metabolite in the literature. Several members of this class have received considerable literature focus. Versipelostatin inhibits transcription from the promoter of GRP78, a gene that is activated as part of a stress signalling pathway under glucose deprivation resulting in unfolded protein response (UPR). The UPR-inhibitory action is seen only in conditions of glucose deprivation and causes selective and massive killing of the glucose-deprived cells.
Synonyms (9CI)-(1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione
Reference Antibiotic tetromycin A and B and its production. Takeuchi T. et al. , Japan Patent 1996, 08-165286.Effect on tumor cells of blocking survival response to glucose deprivation. Park H.R. J. Natl. Cancer. Inst. et al. , 2004, 96, 1300.Apoptosis and inactivation of the PI3-kinase pathway by tetrocarcin A in breast cancers. Nakajima H. et al. , Biochem Biophys Res Commun. 2007, 356, 260.
PubChem Compound 76182291
Last Modified Nov 11 2021
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